molecular formula C22H23N5O4 B2511467 methyl 4-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl]acetyl}amino)benzoate CAS No. 1007280-04-7

methyl 4-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl]acetyl}amino)benzoate

Cat. No. B2511467
CAS RN: 1007280-04-7
M. Wt: 421.457
InChI Key: OTDXTSYVUFHHDH-UHFFFAOYSA-N
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Description

The compound contains a pyrazole group, which is a type of heterocyclic aromatic organic compound. Pyrazole is a five-membered ring with two nitrogen atoms and three carbon atoms . It also contains a cyclopenta[d]pyrimidin group, which is a type of heterocyclic compound consisting of a pyrimidine ring fused to a cyclopentane ring. The compound also has an acetyl group and a benzoate group.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and cyclopenta[d]pyrimidin rings would likely contribute to the compound’s aromaticity and stability .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the pyrazole group could make the compound polar and potentially soluble in water .

Scientific Research Applications

Crystallography and Structural Analysis

The compound has been used in crystallography and structural analysis studies . The crystal structure of the compound was determined using X-ray diffraction techniques, and the molecular structure was verified using elemental microanalysis, FTIR, and 1H NMR techniques .

Antileishmanial Activity

The compound has shown potent antileishmanial activity . In vitro studies have demonstrated that it has superior antipromastigote activity, being more active than standard drugs like miltefosine and amphotericin B deoxycholate .

Antimalarial Activity

The compound has also demonstrated antimalarial activity . It has shown significant inhibition effects against Plasmodium berghei, a parasite that causes malaria .

Molecular Docking Studies

Molecular docking studies have been conducted with the compound . These studies help in understanding the interaction of the compound with biological targets, which can be useful in drug design .

Synthesis of Pyrazole Derivatives

The compound has been used in the synthesis of pyrazole derivatives . Pyrazole derivatives are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities .

Pharmacophore Preparation

The compound may be considered a potential pharmacophore for the preparation of safe and effective antileishmanial and antimalarial agents . A pharmacophore is a theoretical molecular framework that represents the features of a molecule necessary for molecular recognition of a ligand by a biological macromolecule .

Mechanism of Action

Target of Action

The primary targets of the compound methyl 4-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]acetamido}benzoate are cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in neurological function by breaking down acetylcholine, a neurotransmitter involved in memory and learning .

Mode of Action

Methyl 4-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]acetamido}benzoate interacts with its targets by binding to the active site of AChE and BChE . This binding inhibits the enzymes’ activity, preventing the breakdown of acetylcholine . This inhibition potential suggests that the compound might act as a neuroprotective agent for neurological disorders linked to activated-acetylcholinesterase .

Biochemical Pathways

The inhibition of AChE and BChE by methyl 4-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]acetamido}benzoate affects the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine. By inhibiting the breakdown of acetylcholine, the compound increases the concentration of this neurotransmitter, potentially affecting memory and learning processes .

Pharmacokinetics

The compound’s neurotoxic potentials have been confirmed , suggesting that it can cross the blood-brain barrier and interact with central nervous system targets .

Result of Action

The result of the action of methyl 4-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]acetamido}benzoate is an increase in the concentration of acetylcholine due to the inhibition of AChE and BChE . This increase can lead to changes in neurological function, particularly in memory and learning processes .

Action Environment

The action of methyl 4-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]acetamido}benzoate can be influenced by environmental factors. For example, the compound is a white solid that dissolves well in polar organic solvents , suggesting that its solubility and stability could be affected by the solvent environment

Future Directions

The future research directions would likely involve exploring the potential uses of this compound, particularly in fields like medicine and agriculture where pyrazole derivatives are often used .

properties

IUPAC Name

methyl 4-[[2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-3-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O4/c1-13-11-14(2)27(25-13)22-24-18-6-4-5-17(18)20(29)26(22)12-19(28)23-16-9-7-15(8-10-16)21(30)31-3/h7-11H,4-6,12H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDXTSYVUFHHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(CCC3)C(=O)N2CC(=O)NC4=CC=C(C=C4)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]acetamido}benzoate

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